1-Fluorocyclopropane-1-sulfonamide
Overview
Description
1-Fluorocyclopropane-1-sulfonamide is an organic compound with the molecular formula C3H6FNO2S. It consists of a cyclopropane ring with a sulfonamide group and a fluorine atom attached to the nitrogen atom.
Scientific Research Applications
1-Fluorocyclopropane-1-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which 1-fluorocyclopropane-1-sulfonamide belongs, are known to target enzymes involved in the synthesis of folic acid, such as dihydropteroate synthetase .
Mode of Action
Sulfonamides, including this compound, are structural analogues of p-aminobenzoic acid (PABA), a precursor in the synthesis of folic acid . They act as competitive inhibitors, binding to the active site of the enzyme dihydropteroate synthetase, thereby preventing PABA from binding and interrupting the synthesis of folic acid . This inhibition disrupts bacterial growth as folic acid is essential for the production of DNA in bacteria .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, the compound prevents the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . The downstream effect of this inhibition is a decrease in bacterial DNA synthesis, as folic acid is a necessary cofactor in this process .
Pharmacokinetics
Sulfonamides in general are well absorbed in the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth . By disrupting the synthesis of folic acid, the compound prevents the production of bacterial DNA, thereby inhibiting bacterial replication .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. Factors that could potentially influence the action of the compound include pH, temperature, and the presence of other substances that could interact with the compound or its targets .
Biochemical Analysis
Biochemical Properties
1-Fluorocyclopropane-1-sulfonamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing the metabolic pathways in which these enzymes are involved.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of certain genes involved in metabolic processes, thereby impacting the overall metabolic flux within the cell . Additionally, this compound can modulate cell signaling pathways, leading to changes in cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their activity. This binding often involves the formation of hydrogen bonds and van der Waals interactions, which stabilize the enzyme-compound complex . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as the modulation of metabolic pathways and enhancement of enzymatic activity. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are catalyzed by enzymes such as cytochrome P450, which play a crucial role in the biotransformation of this compound. The metabolic pathways of this compound can influence the levels of metabolites and the overall metabolic flux within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The localization and accumulation of this compound can affect its activity and function, influencing the overall biochemical processes within the cell.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
The synthesis of 1-Fluorocyclopropane-1-sulfonamide typically involves multiple steps:
Formation of 1-Fluorocyclopropane: This is achieved by reacting cyclopropane with fluorinated alkylating agents such as fluoroethanol under high-temperature conditions.
Sulfonation: Finally, 1-Fluorocyclopropane-1-amine is reacted with a sulfonating agent to produce this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced catalytic processes and controlled reaction environments.
Chemical Reactions Analysis
1-Fluorocyclopropane-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
1-Fluorocyclopropane-1-sulfonamide can be compared with other fluorinated sulfonamides and cyclopropane derivatives:
1,1-Difluorocyclopropane: This compound has two fluorine atoms attached to the cyclopropane ring, leading to different chemical properties and reactivity.
Cyclopropane-1-sulfonamide: Lacks the fluorine atom, resulting in different biological activity and chemical behavior.
The uniqueness of this compound lies in its combination of a fluorine atom and a sulfonamide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-fluorocyclopropane-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6FNO2S/c4-3(1-2-3)8(5,6)7/h1-2H2,(H2,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYIWIJXAIYNSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(F)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501303541 | |
Record name | 1-Fluorocyclopropanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501303541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1108658-19-0 | |
Record name | 1-Fluorocyclopropanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1108658-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Fluorocyclopropanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501303541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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